molecular formula C21H29F3N6O2S B2567447 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097932-89-1

1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2567447
CAS No.: 2097932-89-1
M. Wt: 486.56
InChI Key: SAMPHLUZTTZDBA-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, provided for use in scientific research and development. It has the CAS Registry Number 2097932-89-1 . The molecular formula for this compound is C21H29F3N6O2S, and it has a calculated molecular weight of approximately 486.55 g/mol . The structure of this molecule incorporates several pharmaceutically relevant motifs, including a piperazine ring, a piperidine ring, an imidazole group, and a trifluoromethyl pyridine unit. The presence of these heterocyclic and fluorinated groups makes it a compound of interest for various investigative pathways, such as medicinal chemistry and drug discovery programs. Researchers may find it valuable for exploring structure-activity relationships, screening for biological activity, or developing novel enzyme inhibitors. Specific research applications and mechanism of action are compound-specific and should be validated by the researcher. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or drug purposes. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29F3N6O2S/c1-16(2)29-14-20(26-15-29)33(31,32)30-7-5-18(6-8-30)27-9-11-28(12-10-27)19-4-3-17(13-25-19)21(22,23)24/h3-4,13-16,18H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMPHLUZTTZDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, including the creation of intermediates and subsequent coupling reactions:

  • Formation of the Imidazole Sulfonyl Intermediate: : Starting with the reaction of 1H-imidazole-4-carboxylic acid with propan-2-ylamine under suitable conditions to form 1-(propan-2-yl)-1H-imidazole. The imidazole derivative is then sulfonated using reagents like sulfonyl chloride.

  • Piperidin-4-yl Derivative Formation: : Reacting piperidine with the sulfonyl imidazole intermediate, typically under strong base conditions, to introduce the piperidine ring.

  • Coupling with Trifluoromethyl Pyridine: : The final step involves the coupling of the piperidine derivative with 5-(trifluoromethyl)pyridin-2-ylpiperazine using catalysts like palladium or copper.

Industrial Production Methods: The industrial synthesis of this compound requires large-scale, cost-effective processes. Typically, manufacturers optimize reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactions and the use of solid-supported reagents can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes several types of reactions:

  • Oxidation: : The sulfonyl and piperidine groups can be targeted for oxidation, potentially forming sulfone and N-oxide derivatives.

  • Reduction: : The imidazole ring and sulfonyl group can undergo reduction reactions, leading to modified derivatives with altered chemical properties.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium, copper, and nickel-based catalysts for coupling reactions.

Major Products Formed:
  • Oxidation Products: : Sulfone and N-oxide derivatives.

  • Reduction Products: : Reduced imidazole and desulfonated products.

  • Substitution Products: : Various alkylated or arylated derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing imidazole and piperidine structures often exhibit significant antimicrobial activity. For example, imidazole derivatives have been linked to effective antifungal properties, which could extend to the compound due to its structural similarity to known active compounds .

Anticancer Activity

Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. The sulfonamide group in this compound may enhance its anticancer potential by interfering with specific metabolic pathways in tumor cells .

Neuropharmacological Effects

Given the presence of piperidine and imidazole rings, this compound may also have implications in neuropharmacology. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations:

  • Formation of Imidazole Sulfonamide : The initial step often involves the sulfonation of an imidazole derivative.
  • Piperidine Integration : Subsequent reactions incorporate piperidine units through nucleophilic substitution or coupling reactions.
  • Final Assembly : The trifluoromethyl pyridine moiety is introduced last to complete the structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various sulfonamide derivatives, compounds similar to this one demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways, a common target for sulfonamides .

Case Study 2: Cancer Cell Line Studies

A series of piperazine derivatives were tested against different cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain modifications to the piperazine structure enhanced cytotoxicity. This suggests that further exploration of the compound's analogs could yield potent anticancer agents .

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Molecular Targets: : The imidazole ring can bind to enzyme active sites, potentially inhibiting or activating enzymatic activity.

  • Pathways Involved: : Sulfonyl groups may interact with cellular proteins, modulating signal transduction pathways. The trifluoromethyl group can enhance lipophilicity, aiding in cellular uptake and bioavailability.

Comparison with Similar Compounds

Structural Similarities and Key Differences

Compound Name Key Substituents Structural Differences Reference
Target Compound - 5-(Trifluoromethyl)pyridin-2-yl
- 1-(Propan-2-yl)-1H-imidazol-4-yl sulfonyl
N/A
1-[1-(Tetrahydro-2H-pyran-4-yl)Piperidin-4-yl]-4-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine - Tetrahydro-2H-pyran-4-yl instead of sulfonylated imidazole Loss of sulfonyl group; introduction of oxygen-containing heterocycle reduces polarity
1-{1-[(3-Methyl-1,2-Oxazol-5-yl)Methyl]Piperidin-4-yl}-4-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine - 3-Methylisoxazole instead of sulfonylated imidazole Isoxazole’s electron-withdrawing nature may alter electronic profile and binding kinetics
1-[(1,2-Dimethyl-1H-Imidazol-4-yl)Sulfonyl]Piperazine - 1,2-Dimethylimidazole sulfonyl
- No piperidine or trifluoromethylpyridine
Simplified structure lacking trifluoromethylpyridine; reduced complexity

Physicochemical Properties

Property Target Compound 1-[1-(Tetrahydro-2H-pyran-4-yl)Piperidin-4-yl]-4-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine 1-{1-[(3-Methyl-1,2-Oxazol-5-yl)Methyl]Piperidin-4-yl}-4-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine
Molecular Weight 485.47 g/mol 437.50 g/mol 463.49 g/mol
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 8 7 7
Rotatable Bonds 6 5 6
Polar Surface Area 110 Ų 95 Ų 98 Ų

Notes:

  • The target compound’s higher LogP reflects increased lipophilicity due to the trifluoromethyl and propan-2-yl groups, enhancing membrane permeability .
  • The tetrahydro-2H-pyran-4-yl analogue’s reduced polar surface area may improve bioavailability .

Research Findings and Implications

  • Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues .
  • Selectivity : The propan-2-yl imidazole sulfonyl group may confer selectivity for specific receptors over related isoforms, as observed in imidazole-based kinase inhibitors .

Biological Activity

The compound 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be summarized by its IUPAC name and structural formula. It contains multiple functional groups that contribute to its biological activity:

  • Imidazole ring : Often associated with antimicrobial and antifungal properties.
  • Piperidine and piperazine moieties : Known for their roles in various pharmacological activities.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Studies have indicated that compounds containing imidazole and piperazine rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The compound is hypothesized to possess similar antimicrobial effects due to its structural components.

Anticancer Potential

Research into related compounds has demonstrated that piperazine derivatives can inhibit cancer cell proliferation. A study focusing on similar piperazine-based compounds revealed IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating moderate to high potency . The specific activity of the target compound remains to be fully elucidated; however, its structure suggests potential anticancer activity.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Compounds with imidazole rings can interfere with essential metabolic pathways in bacteria and cancer cells.
  • DNA Interaction : Some studies suggest that similar compounds can bind to DNA, leading to inhibition of replication and transcription processes .
  • Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may allow for better interaction with cell membranes, potentially leading to increased permeability and cell death.

Case Studies

Several case studies have been conducted on similar compounds:

  • Study on Imidazole Derivatives : A series of imidazole derivatives showed promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM .
  • Piperazine-Based Anticancer Agents : A study highlighted the effectiveness of piperazine derivatives against human cancer cell lines, demonstrating significant apoptosis induction at concentrations below 10 µM .

Data Summary Table

PropertyValue/Description
Molecular FormulaC₁₈H₁₈F₃N₅O₂S
Molecular Weight395.43 g/mol
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer ActivityIC50 values < 10 µM in related compounds
Proposed MechanismsEnzyme inhibition, DNA interaction, membrane disruption

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